![molecular formula C12H17NO2S B6041798 N-[2-(cyclopentylthio)ethyl]-2-furamide](/img/structure/B6041798.png)
N-[2-(cyclopentylthio)ethyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyclopentylthio)ethyl]-2-furamide (CTEF) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. CTEF belongs to the family of furan-based compounds and has shown promising results in various research studies.
Mécanisme D'action
The exact mechanism of action of N-[2-(cyclopentylthio)ethyl]-2-furamide is not fully understood. However, research studies have suggested that it may act by modulating the activity of certain neurotransmitters such as GABA and glutamate. It may also inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[2-(cyclopentylthio)ethyl]-2-furamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has an analgesic effect by modulating the activity of certain neurotransmitters. In addition, N-[2-(cyclopentylthio)ethyl]-2-furamide has been found to have a neuroprotective effect by reducing oxidative stress and inhibiting the activity of certain enzymes that are involved in the pathogenesis of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(cyclopentylthio)ethyl]-2-furamide in lab experiments is its reproducibility. The synthesis method is efficient and yields a high purity product. In addition, N-[2-(cyclopentylthio)ethyl]-2-furamide has been extensively studied, and its properties and effects are well documented. However, one of the limitations of using N-[2-(cyclopentylthio)ethyl]-2-furamide is its cost. It is a synthetic compound and can be expensive to produce in large quantities.
Orientations Futures
There are several future directions for research on N-[2-(cyclopentylthio)ethyl]-2-furamide. One potential area of research is its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use in the treatment of chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(cyclopentylthio)ethyl]-2-furamide and to identify any potential side effects or toxicity.
Conclusion:
In conclusion, N-[2-(cyclopentylthio)ethyl]-2-furamide is a synthetic compound that has shown promising results in various research studies. It has potential therapeutic properties and has been found to have anti-inflammatory, analgesic, and neuroprotective effects. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential applications and mechanisms of action.
Méthodes De Synthèse
The synthesis of N-[2-(cyclopentylthio)ethyl]-2-furamide involves the reaction of furfuryl chloride with cyclopentylthiol in the presence of a base such as potassium carbonate. The resulting product is then treated with ethylene oxide to yield N-[2-(cyclopentylthio)ethyl]-2-furamide. This method has been described in detail in various research articles and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
N-[2-(cyclopentylthio)ethyl]-2-furamide has been extensively studied for its potential use in various therapeutic applications. Several research studies have shown that N-[2-(cyclopentylthio)ethyl]-2-furamide has anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have a neuroprotective effect and can potentially be used in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-cyclopentylsulfanylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-12(11-6-3-8-15-11)13-7-9-16-10-4-1-2-5-10/h3,6,8,10H,1-2,4-5,7,9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGVFFOYGANARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCCNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6041715.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-N-methyl-1-propanamine](/img/structure/B6041723.png)
![N-benzyl-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6041727.png)
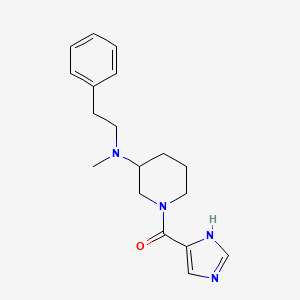
![1-cycloheptyl-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6041748.png)
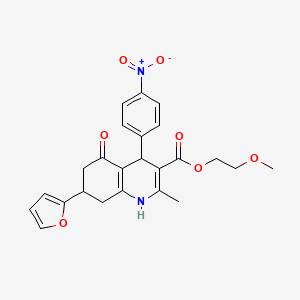
![2-(2,4-dichlorophenoxy)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B6041760.png)

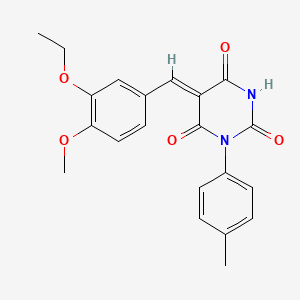
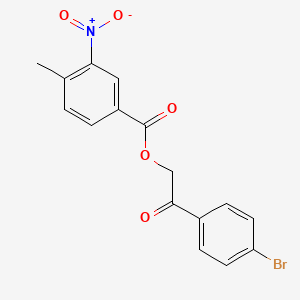
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]propanamide](/img/structure/B6041793.png)
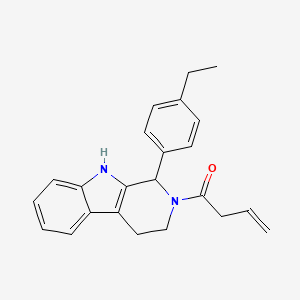
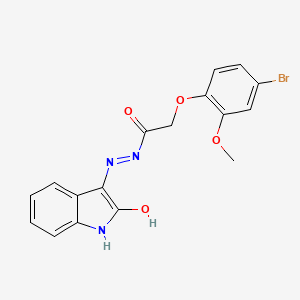
![2-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B6041814.png)